1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one
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Overview
Description
1-(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one is a synthetic compound that exhibits notable chemical properties, making it of interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one typically involves multiple steps. Here’s a general outline of one such method:
The initial step often involves the formation of the pyrazolopyrazine core through cyclization reactions starting from appropriate precursors.
Next, the 3,5-dimethylisoxazole moiety is introduced through a condensation reaction.
The final step is the coupling of the two intermediate structures to form the desired product, involving specific catalysts and controlled reaction conditions.
Industrial Production Methods: Industrial-scale production of this compound may utilize optimized reaction conditions to improve yield and purity. This often involves automated reactors, precise temperature control, and the use of high-purity reagents to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation, potentially altering the electronic properties of the isoxazole ring.
Reduction: Reduction reactions can target various functional groups, modifying the compound’s overall reactivity.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to introduce different functional groups, enhancing its utility in various applications.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate or hydrogen peroxide.
Reducing agents: Sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium on carbon or other metal catalysts for coupling reactions.
Major Products: Depending on the reagents and conditions, the products formed from these reactions can vary, but they typically include altered derivatives of the original compound, with modified reactivity profiles.
Scientific Research Applications
In Chemistry:
Used as a building block in the synthesis of more complex molecules.
Acts as a reagent in various organic reactions.
In Biology:
Investigated for its potential biochemical activity and interaction with biological molecules.
Could serve as a probe for studying enzymatic reactions or receptor-ligand interactions.
In Medicine:
Research on its activity against specific biological targets.
In Industry:
Employed in the development of new materials with specific properties.
Used in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one involves its interaction with specific molecular targets. It may bind to enzymes, receptors, or other proteins, affecting their function and altering biological pathways. The exact pathways and molecular targets are subject to ongoing research.
Comparison with Similar Compounds
1-(6,7-dihydropyrazolo[1,5-a]pyrazin-3-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one
1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(3,5-dimethylisoxazol-2-yl)propan-1-one
Properties
IUPAC Name |
1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-10-13(11(2)20-16-10)3-4-14(19)17-7-8-18-12(9-17)5-6-15-18/h5-6H,3-4,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOZBNAIEXTPIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCN3C(=CC=N3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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